molecular formula C6H12OS B2784822 2-Methyloxane-4-thiol CAS No. 1341590-61-1

2-Methyloxane-4-thiol

Cat. No. B2784822
CAS RN: 1341590-61-1
M. Wt: 132.22
InChI Key: AASSWVHNNJRVIZ-UHFFFAOYSA-N
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Description

Thiols are compounds that contain the –SH functional group . They are known to play important roles in enzymatic reactions, apoptosis, detoxification, and antioxidant protection in the body .


Synthesis Analysis

Thiols are prepared using the hydrosulfide anion as a nucleophile in a nucleophilic substitution reaction with alkyl halides .


Molecular Structure Analysis

The molecular structure of a compound is determined by various factors including its chemical composition and the arrangement of its atoms. Techniques such as X-ray crystallography can be used to determine the structure .


Chemical Reactions Analysis

Thiols can readily oxidize to disulfides, sulfinic acid, and sulfonic acid. The oxidation of thiols to disulfides can even occur in the presence of atmospheric air .


Physical And Chemical Properties Analysis

Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials . The chemistry of a biomaterial directly contributes to its interaction with biological environments .

Scientific Research Applications

High-Performance Liquid Chromatography (HPLC)

A fluorogenic labeling agent for the HPLC of biologically important thiols, such as glutathione and cysteine, demonstrates the use of thiols in analytical chemistry for detecting and quantifying biological thiols in pharmaceutical formulations (Gatti et al., 1990).

Synthesis of Polyhydroxyurethanes

Thiol-ene chemistry facilitated the creation of polyhydroxyurethanes without isocyanate by synthesizing dicyclocarbonates through UV thiol-ene coupling, showcasing the role of thiols in polymer chemistry (Benyahya et al., 2011).

Functionalized Aliphatic Polyesters

The design and synthesis of aliphatic polyesters bearing pendant thiol-protected groups illustrate the integration of thiols into materials science for enhancing cellular interactions in tissue engineering (Fuoco et al., 2016).

Selective Thiol Sensing and Protein Labeling

A fluorogenic probe based on the naphthalimide scaffold for selective thiol detection indicates the importance of thiols in biochemistry for studying cellular redox regulation (Zhou et al., 2016).

Catalysis

The catalytic oxidation of organic thiols by two-dimensional MoS2 highlights the application of thiols in exploring catalytic reactions and modifying material properties (Chen et al., 2018).

Mechanism of Action

The mechanism of action of a compound depends on its chemical structure and the nature of its interactions with other molecules. For example, thiol groups can participate in redox reactions .

Future Directions

The replacement of petroleum-based solvents is a hot research topic, which affects several fields of modern plant-based chemistry . All the reported applications have shown that bio-based solvents are an environmentally and economically viable alternative to conventional petroleum-based solvents for extraction of lipophilic foodstuff and natural products .

properties

IUPAC Name

2-methyloxane-4-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12OS/c1-5-4-6(8)2-3-7-5/h5-6,8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASSWVHNNJRVIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCO1)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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